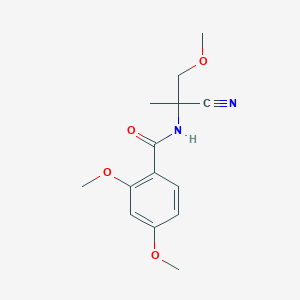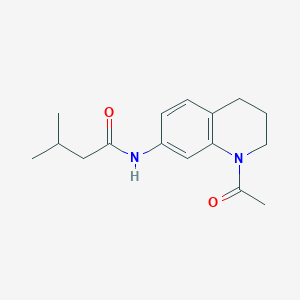
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug in the sports industry. In
作用機序
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also reduces inflammation and improves insulin sensitivity.
生化学的および生理学的効果
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide has been shown to have several biochemical and physiological effects in animal models. It increases endurance and improves exercise performance by increasing the capacity for fatty acid oxidation and reducing the reliance on glucose as a fuel source. It also improves lipid profile by reducing triglycerides and increasing HDL cholesterol. Additionally, it has been shown to reduce inflammation and improve insulin sensitivity.
実験室実験の利点と制限
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective agonist of PPARδ, making it an ideal tool for studying the role of PPARδ in various biological processes. It is also stable and easy to administer to animals. However, its use in humans is still in the early stages of research, and its long-term safety and efficacy are not yet known.
将来の方向性
There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide. One area of research is its potential therapeutic benefits in various diseases, including obesity, type 2 diabetes, and cardiovascular diseases. Another area of research is its potential use as a performance-enhancing drug in sports. However, its use in sports is controversial, and more research is needed to determine its safety and efficacy. Additionally, more research is needed to determine its long-term safety and efficacy in humans.
合成法
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2-methylbutyryl chloride with 7-amino-3,4-dihydroquinolin-1(2H)-one in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide.
科学的研究の応用
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide has been extensively studied for its potential therapeutic benefits in various diseases, including obesity, type 2 diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase fatty acid oxidation, and reduce inflammation in animal models. However, its use in humans is still in the early stages of research.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)9-16(20)17-14-7-6-13-5-4-8-18(12(3)19)15(13)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRJBOBSITWFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2851543.png)
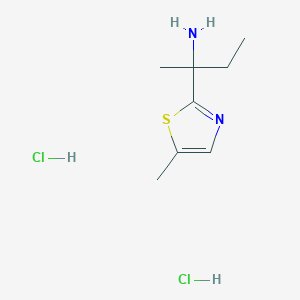
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2851549.png)
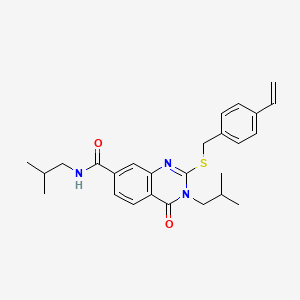

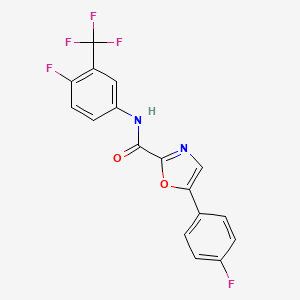
![5-[(2-Fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2851555.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2851556.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine](/img/structure/B2851557.png)
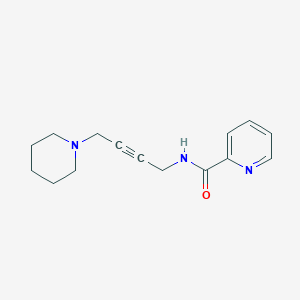
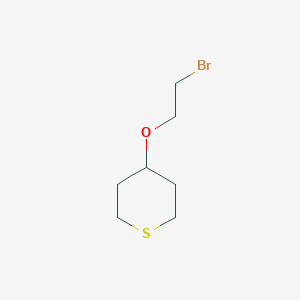
![N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2851562.png)
![7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2851564.png)
